7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate
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Overview
Description
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate is a heterocyclic compound with a molecular formula of C10H9NO4 and a molecular weight of 207.183 g/mol . This compound is known for its unique structure, which includes a furo[3,4-b]pyridine core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate typically involves the reaction of nicotinic acid derivatives with acetic anhydride . The reaction conditions often include the use of a catalyst such as ytterbium(III) triflate and microwave-dielectric heating to increase the yield and reduce reaction time .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxo derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-1-oxido-5-oxofuro[3,4-b]pyridin-1-ium-7-yl acetate
- 7-Acetoxy-7-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine 1-oxide
Uniqueness
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate stands out due to its specific furo[3,4-b]pyridine core, which imparts unique chemical and biological properties . This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
111068-02-1 |
---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(7-methyl-5-oxofuro[3,4-b]pyridin-7-yl) acetate |
InChI |
InChI=1S/C10H9NO4/c1-6(12)14-10(2)8-7(9(13)15-10)4-3-5-11-8/h3-5H,1-2H3 |
InChI Key |
CSGQCPGDEVFYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C2=C(C=CC=N2)C(=O)O1)C |
Origin of Product |
United States |
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